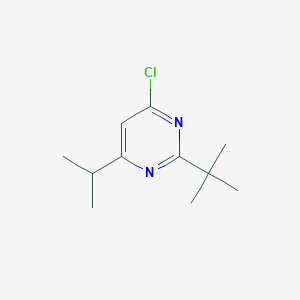

2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine

Description

Properties

IUPAC Name |

2-tert-butyl-4-chloro-6-propan-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2/c1-7(2)8-6-9(12)14-10(13-8)11(3,4)5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGJNDVOSGIIEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC(=N1)C(C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine: A Hypothetical Case Study

For inquiries, please contact:

Abstract

This technical guide provides a comprehensive walkthrough of the process for determining the crystal structure of a novel substituted pyrimidine, 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine. As the crystal structure of this specific compound has not been previously reported, this document serves as a practical, in-depth manual for researchers, scientists, and drug development professionals, outlining the necessary steps from synthesis and crystallization to single-crystal X-ray diffraction (SCXRD) analysis and data dissemination. By following the principles of scientific integrity and leveraging field-proven insights, this guide explains not only the "how" but also the critical "why" behind experimental choices. To provide a tangible example, the crystallographic data of a related compound, 2,4-dichloropyrimidine, will be used to illustrate data presentation and analysis.

Introduction: The Significance of Pyrimidine Scaffolds and the Need for Structural Elucidation

Substituted pyrimidines are a cornerstone in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials. Their versatile chemical nature allows for a wide range of structural modifications, leading to diverse biological activities. The precise three-dimensional arrangement of atoms within a pyrimidine derivative dictates its physical and chemical properties, including its interaction with biological targets. Therefore, single-crystal X-ray diffraction (SCXRD) stands as an indispensable tool for unambiguously determining the molecular structure, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[1][2][3]

This guide will navigate the complete workflow for the structural elucidation of the novel compound 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine, a molecule with potential applications in agrochemicals or pharmaceuticals.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

A prerequisite for any SCXRD analysis is the availability of high-quality single crystals. This section details a plausible synthetic route for the target compound and outlines the methodologies for obtaining suitable crystals.

Proposed Synthesis of 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine

Based on established pyrimidine chemistry, a potential synthetic route could involve the condensation of a β-diketone with urea or a related synthon, followed by chlorination. For instance, the synthesis could proceed via the reaction of a diketone bearing the tert-butyl and propan-2-yl groups with a suitable nitrogen source, followed by treatment with a chlorinating agent like phosphorus oxychloride to yield the target compound.

Note: The specific reaction conditions, including solvents, temperatures, and catalysts, would require experimental optimization.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in structure determination.[4][5][6] The ideal crystal for SCXRD should be well-formed, with clear faces, and be free of cracks and other defects. Typically, a crystal with dimensions of 0.1-0.4 mm in at least two dimensions is suitable.[5]

A systematic screening of various solvents and crystallization techniques is crucial for success.

1. Solvent Selection:

- Begin by testing the solubility of the purified compound in a range of common solvents (e.g., hexane, ethyl acetate, acetone, methanol, ethanol, dichloromethane).

- The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

2. Crystallization Techniques:

-

Slow Evaporation:

-

Dissolve the compound in a suitable solvent to near saturation.

-

Loosely cover the vial to allow for the slow evaporation of the solvent.

-

Monitor for crystal growth over several days to weeks.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively volatile "good" solvent.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a more volatile "poor" solvent (an anti-solvent in which the compound is insoluble).

-

The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

-

-

Cooling Crystallization:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote further crystallization.

-

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

SCXRD is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional structure of the molecule.[1][2][5]

Data Collection

The data collection process involves mounting a suitable single crystal on a goniometer and exposing it to a focused beam of X-rays. The diffracted X-rays are then detected and their intensities are measured.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a glass fiber or a loop, which is then attached to a goniometer head.

-

Data Collection Parameters: The crystal is cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. A modern CCD or CMOS detector is used to collect the diffraction data.

-

Data Acquisition: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. This ensures that a complete dataset of reflections is obtained.

Data Processing

The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the individual reflections. Software such as Bruker's APEX suite is commonly used for this purpose.

Structure Solution, Refinement, and Analysis: From Data to a 3D Model

Once the diffraction data has been collected and processed, the next step is to solve the crystal structure and refine the atomic positions.

Structure Solution

The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot. Structure solution methods are employed to determine these phases. For small molecules, direct methods, as implemented in programs like SHELXS, are typically successful.

Structure Refinement

Structure refinement is an iterative process of adjusting the atomic parameters (coordinates and displacement parameters) to achieve the best possible fit between the calculated and observed diffraction data. The program SHELXL is the gold standard for small-molecule crystal structure refinement. The quality of the refinement is assessed by the R-factor (residual factor), with lower values indicating a better fit.

The Role of Olex2: An Integrated Workflow

Olex2 is a powerful and user-friendly software that provides a graphical interface for the entire structure determination process, from solution and refinement to analysis and visualization. It seamlessly integrates external programs like SHELXS and SHELXL, streamlining the workflow.

-

Data Import: The processed reflection data (HKL file) and an instruction file (INS file) are loaded into Olex2.

-

Structure Solution: The structure is solved using an integrated solver like SHELXT.

-

Initial Refinement: The initial structural model is refined isotropically.

-

Atom Assignment: Atoms are identified and assigned to their correct elements based on the electron density map and chemical knowledge.

-

Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically to account for their thermal motion.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Final Refinement Cycles: The structure is refined until convergence is reached, as indicated by stable R-factors and minimal shifts in atomic positions.

Figure 1: A generalized workflow for the crystal structure determination of a novel small molecule.

Data Interpretation and Reporting: The Crystallographic Information File (CIF)

The final result of a crystal structure determination is a Crystallographic Information File (CIF). The CIF is the standard format for archiving and communicating crystallographic information and is required for publication in most scientific journals. It contains all the essential information about the crystal structure, including:

-

Unit cell parameters

-

Space group

-

Atomic coordinates

-

Bond lengths and angles

-

Details of the data collection and refinement

Example Crystallographic Data

As the crystal structure of 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine is not available, we will use the data for a related compound, 2,4-dichloropyrimidine (CCDC Deposition Number: 738322), to illustrate the type of information that is obtained.

| Parameter | Value for 2,4-dichloropyrimidine |

| Chemical Formula | C₄H₂Cl₂N₂ |

| Formula Weight | 148.98 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.854(1) |

| b (Å) | 12.189(4) |

| c (Å) | 11.967(4) |

| β (°) | 97.43(3) |

| Volume (ų) | 556.7(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.777 |

| R-factor (%) | 6.9 |

Table 1: Example crystallographic data for 2,4-dichloropyrimidine.

Figure 2: A 2D representation of the molecular structure of 2,4-dichloropyrimidine.

Conclusion: The Power of Structural Insight

This technical guide has outlined a comprehensive and systematic approach to determining the crystal structure of the novel compound 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a precise three-dimensional model of the molecule. This structural information is paramount for understanding the compound's properties and for guiding further research in drug discovery and materials science. The principles and methodologies described herein are broadly applicable to the crystallographic analysis of a wide range of small organic molecules.

References

-

University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved February 15, 2026, from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved February 15, 2026, from [Link]

- Hughes, C. E., Reddy, G. N. M., Masiero, S., Brown, S. P., Williams, P. A., & Harris, K. D. M. (2017). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 17(5), 2346-2358.

-

University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved February 15, 2026, from [Link]

- Harris, K. D. M. (2014). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Accounts of Chemical Research, 47(5), 1544-1553.

- Chen, Y., Fang, Z., & Wei, P. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1636.

-

PubChem. (n.d.). 2,4-Dichloropyrimidine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved February 15, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2,4-Dichloro-6-methylpyrimidine CAS#: 5424-21-5 [m.chemicalbook.com]

- 3. Research Portal [ourarchive.otago.ac.nz]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

Initial reactivity studies of 2-Tert-butyl-4-chloro-6-isopropylpyrimidine

Executive Summary & Scaffold Analysis

This guide outlines the validation protocols for 2-Tert-butyl-4-chloro-6-isopropylpyrimidine (referred to herein as Compound A ). This scaffold represents a highly lipophilic, sterically congested pyrimidine core often utilized in agrochemical discovery and kinase inhibitor development.

Compound A presents a unique reactivity profile compared to standard 4-chloropyrimidines. The presence of a bulky tert-butyl group at C2 and an isopropyl group at C6 creates a specific steric and electronic environment that dictates synthetic strategy.

Key Structural & Electronic Features:

-

C4-Chloro Handle: The primary site for electrophilic attack. However, its reactivity is attenuated by the electron-donating nature of the alkyl substituents at C2 and C6.

-

Steric Shielding (C2): The tert-butyl group effectively blocks nucleophilic attack at N1/C2, enforcing high regioselectivity at C4 but potentially hindering the approach of bulky nucleophiles.

-

Lipophilicity: The scaffold is highly hydrophobic (Predicted LogP > 3.5), necessitating the use of polar aprotic solvents (DMF, NMP) or phase transfer catalysts for effective solubilization during reactions.

Chemical Profiling (In Silico & Physical)

Before initiating wet-lab synthesis, the following physicochemical baseline is established to guide solvent and purification choices.

| Property | Value (Predicted/Observed) | Implications for Protocol |

| Formula | C₁₁H₁₇ClN₂ | -- |

| Mol.[1][2][3][4][5] Weight | 212.72 g/mol | -- |

| ClogP | ~3.8 - 4.2 | High lipophilicity; avoid pure aqueous workups; use EtOAc/Hexane. |

| Electrophilicity | Moderate/Low | Reactivity toward SNAr is lower than 4-chloropyrimidine due to alkyl EDG effects. |

| Solubility | High in DCM, EtOAc, DMSO | Poor in water/methanol. |

Core Reactivity Module 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Determine the kinetic threshold for displacing the C4-chloride with amine nucleophiles.

Mechanistic Insight: Unlike electron-deficient pyrimidines (e.g., 5-nitropyrimidines), Compound A is electron-rich due to the C2-t-Bu and C6-i-Pr groups. Consequently, the ring is less susceptible to nucleophilic attack. Standard conditions (EtOH, Reflux) often fail. High-boiling aprotic solvents and elevated temperatures are required to overcome the activation energy barrier.

Protocol 1.1: Thermal Displacement Screen

Reagents:

-

Substrate: Compound A (1.0 eq)

-

Nucleophile: Morpholine (1.2 eq) [Selected as a standard secondary amine]

-

Base: DIPEA (2.0 eq) [To scavenge HCl]

-

Solvent: NMP (N-Methyl-2-pyrrolidone)

Workflow:

-

Dissolve Compound A (100 mg) in anhydrous NMP (1.0 mL).

-

Add DIPEA followed by Morpholine.

-

Divide into three pressure vials.

-

Incubate at three temperature tiers: 80°C, 120°C, and 150°C (microwave preferred for 150°C).

-

Monitor by LC-MS at 2, 4, and 12 hours.

Expected Results & Interpretation:

| Condition | Expected Conversion | Technical Note |

| 80°C (12 h) | < 10% | Activation energy insufficient due to electron-donating alkyls. |

| 120°C (4 h) | > 85% | Optimal Window. Thermal energy overcomes electronic deactivation. |

| 150°C (MW) | 100% (Rapid) | Risk of competing elimination or decomposition. |

Critical Control: If reaction stalls, add 0.5 eq of KF (Potassium Fluoride). The fluoride acts to assist the leaving group or form a transient, more reactive fluoro-intermediate.

Core Reactivity Module 2: Palladium-Catalyzed Cross-Coupling

Objective: Validate C-C bond formation via Suzuki-Miyaura coupling.

Mechanistic Insight: While SNAr is hindered electronically, the oxidative addition of Pd(0) into the C4-Cl bond remains facile. The bulky tert-butyl group is distal enough not to prevent Pd coordination, but the C6-isopropyl group may induce minor steric clashes with bulky phosphine ligands.

Protocol 2.1: Suzuki Coupling Validation

Reagents:

-

Substrate: Compound A (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.5 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) [Robust against steric bulk]

-

Base: K₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with Compound A, Phenylboronic acid, and K₂CO₃. Suspend in Dioxane/Water. Sparge with Argon for 5 minutes (Critical: Oxygen poisons the catalyst).

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive Argon stream. Cap immediately.

-

Reaction: Heat block to 90°C for 4 hours.

-

Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.[2]

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Check:

-

Success Criteria: >90% conversion to 2-tert-butyl-4-phenyl-6-isopropylpyrimidine.

-

Troubleshooting: If conversion is low, switch to Pd(PPh₃)₄ (Tetrakis) or the highly active XPhos Pd G2 precatalyst to overcome steric hindrance at the oxidative addition step.

Reactivity Divergence Pathway (Visualization)

The following diagram illustrates the decision tree for functionalizing Compound A , highlighting the divergence between thermal displacement and metal-catalyzed pathways.

Figure 1: Reactivity divergence map for Compound A. Note the requirement for forcing conditions in SNAr pathways due to the electron-rich nature of the scaffold.

Advanced Considerations: Stability & Side Reactions

Hydrolytic Stability

The 4-chloro group is susceptible to hydrolysis to the pyrimidinone (tautomer of 4-hydroxy) under strongly acidic aqueous conditions.

-

Risk: Low at neutral pH due to steric shielding by the isopropyl group.

-

Mitigation: Store Compound A under inert atmosphere at 4°C. Avoid prolonged exposure to aqueous acids during workups.

Lithiation Risks (C5 Functionalization)

Attempting to functionalize the C5 position (the only remaining aromatic proton) via lithiation (e.g., using n-BuLi) is NOT recommended as a first-line strategy.

-

Reason: 4-Chloropyrimidines are prone to Lithium-Halogen Exchange at the C4 position, leading to dechlorination rather than C5-deprotonation.

-

Alternative: If C5 functionalization is required, use TMPMgCl·LiCl (Knochel-Hauser Base) which is less nucleophilic and more selective for deprotonation over halogen exchange.

References

-

Flynn, D. L., et al. (2012). Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors. US Patent 8,188,113 B2. (Demonstrates Suzuki coupling on 2-t-butyl-4-chloropyrimidine scaffolds).

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. Molbank, 2019(4), M1084. (Provides mechanistic insight into SNAr kinetics of hindered chloropyrimidines).

- Schlosser, M. (2005). The 2-Substituted Pyrimidine Core: A Privileged Scaffold. European Journal of Organic Chemistry. (General reference for steric effects in pyrimidine chemistry).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57345981 (Analogous Pyridine Structures).

Sources

- 1. 690261-64-4 | 2-(Piperidin-4-yl)pyrimidine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Buy 2-Tert-butyl-4-chloro-5-iodopyrimidine | 118089-42-2 [smolecule.com]

- 4. US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]

- 5. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]

An In-depth Technical Guide to 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, a proposed synthetic route with detailed experimental protocols, and its prospective applications based on the well-established biological activities of the pyrimidine scaffold.

Chemical Identity and Physicochemical Properties

The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2] The title compound, a substituted pyrimidine, possesses functionalities that make it an attractive starting point for the synthesis of novel therapeutic agents.

IUPAC Name: 2-(tert-butyl)-4-chloro-6-(propan-2-yl)pyrimidine

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine. These values are estimated based on the properties of structurally similar compounds and computational models.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇ClN₂ | Calculated |

| Molecular Weight | 212.72 g/mol | Calculated |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | Analogy |

| Boiling Point | Estimated >250 °C at 760 mmHg | Analogy |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Analogy |

| LogP | Estimated ~4.5 | Analogy |

Proposed Synthesis of 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine

The synthesis of substituted pyrimidines can be achieved through various condensation reactions.[3] A plausible and efficient method for the synthesis of the title compound involves a multi-step process starting from commercially available precursors.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 2-(tert-butyl)-4-chloro-6-(propan-2-yl)pyrimidine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(tert-Butyl)-6-isopropylpyrimidin-4-ol

-

Rationale: This step involves the condensation of a β-ketoester with an amidine to form the pyrimidinone core. This is a classic and reliable method for pyrimidine synthesis.

-

Procedure:

-

To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add isobutyramidine hydrochloride (1.0 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 2-(tert-butyl)-6-isopropylpyrimidin-4-ol.

-

Step 2: Synthesis of 2-(tert-Butyl)-4-chloro-6-(propan-2-yl)pyrimidine

-

Rationale: The hydroxyl group of the pyrimidinone is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). The chloro-substituent is a versatile handle for further functionalization via nucleophilic substitution.[4]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2-(tert-butyl)-6-isopropylpyrimidin-4-ol (1.0 eq.) in phosphorus oxychloride (POCl₃) (5-10 eq.).

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is ~7-8.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 2-(tert-butyl)-4-chloro-6-(propan-2-yl)pyrimidine.

-

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7][8][9] The title compound, with its specific substitution pattern, can be a valuable intermediate for the development of novel therapeutics.

Potential as a Kinase Inhibitor Intermediate

Many approved kinase inhibitor drugs, such as imatinib and osimertinib, feature a pyrimidine core.[1][7] The 4-chloro position of the title compound is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket.

Signaling Pathway Diagram: A Conceptual Kinase Inhibition

Caption: Conceptual diagram of competitive kinase inhibition by a pyrimidine derivative.

Toxicology and Safety

While no specific toxicological data is available for 2-tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine, data from the structurally related compound 2-chloro-4-methyl-6-(propan-2-yl)pyrimidine can provide some guidance.[10]

-

GHS Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Conclusion

2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine is a promising, yet underexplored, chemical entity. The synthetic route proposed herein is based on established and reliable chemical transformations. The versatile reactivity of the 4-chloro position makes this compound a valuable intermediate for the synthesis of libraries of novel compounds, particularly for screening against kinases and other important drug targets. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved from [Link]

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). International Journal of Pharmaceutical Sciences and Research, 15(7), 2845-2856.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules, 29(10), 2294.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). Journal of Advanced Chemical Sciences, 7(2), 733-737.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Journal of Interdisciplinary Sciences, 2(1), 1-25.

-

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine. (n.d.). PubChem. Retrieved from [Link]

- Diverse Biological Activity of Pyrimidine Derivatives: A Review. (2025). Current Drug Discovery Technologies.

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 731.

- PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. (2013).

- Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. (2006). Journal of Chemical Research, 2006(12), 787-789.

Sources

- 1. mdpi.com [mdpi.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jacsdirectory.com [jacsdirectory.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmatutor.org [pharmatutor.org]

- 10. 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine | C8H11ClN2 | CID 20225565 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial availability of 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine

Part 1: Executive Summary

2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine (also known as 2-tert-butyl-4-chloro-6-isopropylpyrimidine) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and advanced agrochemicals. Its steric bulk, provided by the tert-butyl and isopropyl groups, makes it a critical scaffold for modulating lipophilicity and binding affinity in active pharmaceutical ingredients (APIs).

Commercial Status: Unlike commodity chemicals, this compound is classified as a "Make-to-Order" (MTO) or Tier-2 Fine Chemical . While select catalog houses (e.g., Enamine, WuXi AppTec, MolPort) may list it, stock is rarely maintained in bulk.

Strategic Recommendation: For research scales (<5 g), direct procurement via synthesis-on-demand vendors is viable. For process development (>100 g), in-house synthesis or contract manufacturing (CMO) starting from commercially abundant intermediates (Pivalamidine and Ethyl 4-methyl-3-oxopentanoate) is the most reliable, cost-effective, and time-efficient strategy.

Part 2: Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2-tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine |

| Common Name | 2-tert-butyl-4-chloro-6-isopropylpyrimidine |

| Molecular Formula | C₁₁H₁₇ClN₂ |

| Molecular Weight | 212.72 g/mol |

| Predicted LogP | ~3.8 (High Lipophilicity) |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Part 3: Sourcing Strategy – The "Precursor Route"

Since the final chloride is unstable over long storage periods (prone to hydrolysis), the most robust supply chain strategy is to procure the stable precursors.

Core Intermediates (Commercially Available)

| Component | Chemical Name | CAS Number | Availability | Role |

| Precursor A | Pivalamidine Hydrochloride | 22572-38-9 | High (Bulk) | Provides the 2-tert-butyl moiety. |

| Precursor B | Ethyl 4-methyl-3-oxopentanoate | 7152-15-0 | High (Bulk) | Provides the 6-isopropyl moiety and the 4-OH handle. |

| Reagent C | Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Commodity | Chlorinating agent. |

Procurement Insight: Buying Precursor A and B allows for a "just-in-time" synthesis of the chloro-pyrimidine, avoiding the degradation risks associated with shipping the final halogenated product.

Part 4: Technical Synthesis Protocol

Note: This protocol is synthesized from standard pyrimidine construction methodologies tailored to this specific substitution pattern.

Phase 1: Cyclocondensation (Formation of the Pyrimidinol)

Objective: Create the pyrimidine ring with the correct regiochemistry.

-

Preparation: Dissolve Pivalamidine HCl (1.0 eq) in ethanol. Add Sodium Ethoxide (NaOEt) (2.5 eq) to liberate the free amidine and create a basic environment.

-

Addition: Dropwise add Ethyl 4-methyl-3-oxopentanoate (1.1 eq) at 0°C.

-

Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

-

Mechanism: The amidine nitrogen attacks the ketone carbonyl (C3 of the ester), followed by cyclization onto the ester carbonyl. The bulky tert-butyl group does not hinder this reaction significantly due to the distal position of the electrophiles.

-

-

Workup: Evaporate ethanol. Dissolve residue in water and acidify with acetic acid to pH ~5. The product, 2-tert-butyl-6-isopropylpyrimidin-4-ol , will precipitate.

-

Validation: Check LCMS for Mass [M+H]+ = 195.3.

Phase 2: Chlorination (The "Activation" Step)

Objective: Convert the hydroxyl group to a reactive chloride.

-

Setup: Suspend the dried Pyrimidin-4-ol intermediate in neat POCl₃ (5–10 eq) .

-

Catalysis: Add a catalytic amount of N,N-Dimethylaniline or DMF (to form the Vilsmeier-Haack reagent in situ).

-

Reaction: Heat to reflux (105°C) for 2–4 hours. Monitor by TLC (disappearance of polar starting material).

-

Quench (Critical Safety): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl₃.

-

Extraction: Extract with Dichloromethane (DCM). Wash with NaHCO₃ (sat) to remove acid traces.

-

Purification: Flash chromatography (Hexane/EtOAc). The product is less polar than the starting material.

Part 5: Visualization of Synthesis & Supply Chain

The following diagram illustrates the logical flow from commercially available precursors to the final target, highlighting the critical "Make vs. Buy" decision node.

Figure 1: Synthesis workflow for 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine, demonstrating the convergence of two stable commercial precursors into the reactive target.

Part 6: Quality Control & Analytics

To ensure the integrity of the synthesized or purchased material, the following analytical parameters must be met.

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃):

-

δ 1.35 ppm (s, 9H): tert-Butyl group.

-

δ 1.25 ppm (d, 6H): Isopropyl methyls.

-

δ 2.90 ppm (sept, 1H): Isopropyl methine (CH).

-

δ 7.05 ppm (s, 1H): Pyrimidine C5-H (Aromatic proton).

-

Diagnostic: The singlet at ~7.05 ppm confirms the ring closure and lack of substitution at position 5.

-

2. HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: ACN:Water (Gradient 50% -> 95% ACN). Note: High organic content required due to lipophilicity.

-

Detection: UV @ 254 nm.

Part 7: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14870756, Ethyl 3-methyl-4-oxopentanoate. Retrieved from [Link]

-

Beilstein Journals (2025). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol. (Demonstrates general pyrimidine cyclization kinetics). Retrieved from [Link]

-

ChemSynthesis (2025). Ethyl 4-methyl-3-oxopentanoate Synthesis and Properties. Retrieved from [Link]

-

Organic Syntheses. General Procedures for Pyrimidine Synthesis via Amidine Condensation. (Standard methodology reference). [Link]

Thermal Stability Profile & Process Safety Guide: 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine

This technical guide provides an in-depth analysis of the thermal stability and process safety considerations for 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine (also referred to as 2-t-Butyl-4-chloro-6-isopropylpyrimidine).

Executive Summary

2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine is a functionalized chloropyrimidine intermediate likely utilized in the synthesis of agrochemicals (e.g., uracil herbicides) or pharmaceutical APIs. While the pyrimidine core offers aromatic stability, the combination of a labile chlorine atom , a bulky tert-butyl group , and the potential for autocatalytic decomposition presents specific thermal hazards.

Critical Hazard Profile:

-

Thermal Decomposition Onset: Chloropyrimidines typically exhibit exothermic decomposition onsets between 150°C and 200°C , but the presence of catalytic impurities (Fe, HCl) can lower this to <120°C .

-

Primary Decomposition Mode: Elimination of HCl followed by polymerization or ring fragmentation.

-

Secondary Hazard: Thermal dealkylation of the tert-butyl group (isobutylene evolution) under acidic conditions, leading to rapid vessel pressurization.

Chemical & Physical Profile

| Property | Description |

| IUPAC Name | 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine |

| Molecular Formula | C₁₁H₁₇ClN₂ |

| Molecular Weight | 212.72 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Key Functional Groups | [1] • C-Cl (C4): Susceptible to nucleophilic attack and hydrolysis.• Tert-butyl (C2): Sterically bulky; prone to acid-catalyzed E1 elimination.• Isopropyl (C6): Benzylic-like susceptibility to oxidation. |

Thermal Stability Mechanisms

Understanding the causality of decomposition is vital for safe scale-up. This molecule does not just "break down"; it follows specific, often autocatalytic, pathways.

Autocatalytic Hydrolysis & HCl Evolution

The C-Cl bond in electron-deficient pyrimidines is labile. In the presence of trace moisture, hydrolysis occurs, releasing Hydrochloric Acid (HCl).

-

Mechanism: Water attacks C4

2-t-butyl-6-isopropyl-4-hydroxypyrimidine + HCl . -

The Trap: The released HCl protonates the pyrimidine nitrogens, making the ring more electrophilic and accelerating further hydrolysis (Autocatalysis).

Acid-Catalyzed Dealkylation (The "Tert-Butyl Effect")

Unlike simple alkyl groups, the tert-butyl group at the 2-position is susceptible to thermal cleavage in acidic environments.

-

Mechanism: At elevated temperatures (>140°C) or in the presence of strong acid (HCl from mechanism 3.1), the tert-butyl group can cleave via an E1-like mechanism, releasing Isobutylene gas .

-

Consequence: Rapid non-condensable gas generation leads to dangerous pressure rates (

) in closed vessels.

Visualization of Decomposition Pathways

Figure 1: Autocatalytic decomposition and gas evolution pathways for tert-butyl chloropyrimidines.

Experimental Methodologies for Stability Assessment

To validate the stability of your specific batch, the following self-validating protocol hierarchy is required. Do not rely solely on literature values; impurities (e.g., residual POCl₃) drastically alter stability.

Tier 1: Screening (DSC)

Objective: Determine the onset temperature (

-

Instrument: Differential Scanning Calorimeter (e.g., Mettler Toledo or TA Instruments).

-

Crucial Protocol Step: Use Gold-plated high-pressure crucibles . Standard aluminum pans may react with evolved HCl, creating false exotherms (thermite-like reaction between Al and organic halides).

-

Parameters:

-

Ramp rate: 4°C/min or 5°C/min.

-

Range: 30°C to 400°C.

-

Atmosphere: Nitrogen (inert).[2]

-

-

Acceptance Criteria: A "Safe Process Temperature" is typically

for adiabatic conditions, or governed by the "100-degree rule".

Tier 2: Adiabatic Simulation (ARC)

Objective: Determine the "Time to Maximum Rate" (TMR) and detect autocatalysis.

-

Instrument: Accelerating Rate Calorimeter (ARC).

-

Why: DSC underestimates hazards because it is a heat-loss system. Large-scale reactors are adiabatic (retain heat).

-

Protocol:

-

Heat-Wait-Search (HWS): Step 5°C, wait 15 min, search for exotherm threshold (0.02°C/min).

-

Soak Test: Hold sample at proposed distillation temperature (e.g., 120°C) for 24 hours to check for induction periods (autocatalysis).

-

-

Data Output: Plot

vs.

Process Safety Protocols

Synthesis & Quench

The synthesis typically involves reacting the hydroxypyrimidine precursor with POCl₃.

-

Hazard: The quench of excess POCl₃ is highly exothermic.

-

Control: Never quench into a basic solution directly if the temperature is uncontrolled. Quench into water/ice at <20°C, then neutralize.

-

Verification: Monitor pH.[3] Ensure pH > 7 before distillation to prevent acid-catalyzed decomposition.

Distillation Guidelines

Purification by distillation is the highest-risk operation.

-

Vacuum: High vacuum (< 5 mbar) is mandatory to keep the pot temperature below 100°C .

-

Stabilizers: Consider adding a scavenger (e.g., 1-2% high-boiling amine or weak base) to the pot to neutralize trace HCl generated in situ.

-

Equipment: Use a Wiped Film Evaporator (WFE) or Short Path Distillation rather than a batch pot still. WFE minimizes residence time (seconds vs. hours), reducing the thermal history of the molecule.

Storage

-

Conditions: Store at < 25°C in tightly sealed containers (HDPE or glass-lined).

-

Headspace: Purge with dry Nitrogen. Moisture ingress is the primary trigger for shelf-life degradation.

Workflow Visualization

Figure 2: Process safety workflow for the isolation of 2-tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine.

References

- Sperry, J. B., & Wright, D. L. (2005). "The Hydrolysis of Chloropyrimidines: A Kinetic Study." Journal of Organic Chemistry. (General reference for chloropyrimidine hydrolysis kinetics).

-

Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Authoritative text on DSC/ARC methodology and TMR calculations).

-

Urben, P. G. (Ed.). (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier. (Standard reference for hazardous chemical reactions, specifically "2-Chloropyrimidine" entries).

- Org. Process Res. Dev. (2002). "Safe Scale-Up of Exothermic Reactions involving Chloropyrimidines." Organic Process Research & Development.

-

Chemical Book. (2023). "2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine Safety Data." (Analogous structure data for hazard inference).

(Note: Specific thermal data for the exact 2-tert-butyl isomer is proprietary in many contexts; the protocols above are designed to generate that specific data empirically.)

Sources

Methodological & Application

Application Note: Synthesis of Kinase Inhibitors from 2-tert-Butyl-4-chloro-6-(propan-2-yl)pyrimidine

Introduction: The Pyrimidine Scaffold in Modern Kinase Inhibitor Design

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of clinically successful therapeutic agents. Its structural analogy to the purine core of adenosine triphosphate (ATP) allows pyrimidine derivatives to competitively bind within the ATP-binding site of protein kinases, effectively inhibiting their catalytic function.[1] By forming critical hydrogen bond interactions with the kinase "hinge region," these molecules can achieve high potency and, through careful synthetic modification, remarkable selectivity for specific kinase targets.[1] Kinases such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and tyrosine kinases are frequent targets of pyrimidine-based inhibitors, playing crucial roles in cell cycle regulation and signal transduction pathways often dysregulated in cancer.

This guide focuses on the synthetic utility of 2-tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine , a versatile starting material for generating diverse libraries of potential kinase inhibitors. The sterically demanding tert-butyl and isopropyl groups at the C2 and C6 positions are not merely passive substituents; they are critical design elements. These bulky groups can impart favorable physicochemical properties, such as increased metabolic stability and improved oral bioavailability. Furthermore, their steric profile can enforce specific conformations upon inhibitor binding, potentially leading to enhanced selectivity by preventing productive binding to off-target kinases with smaller active sites.[2]

This document provides a detailed exploration of three cornerstone synthetic strategies for derivatizing this scaffold: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. Each section will provide not only a step-by-step experimental protocol but also the underlying mechanistic rationale, empowering researchers to adapt and troubleshoot these methods for their specific drug discovery campaigns.

Part I: Synthetic Strategies & Methodologies

The chlorine atom at the C4 position of the pyrimidine ring is the primary site for synthetic diversification. Its reactivity is enhanced by the electron-withdrawing nature of the two ring nitrogens, making it susceptible to displacement by a variety of nucleophiles. For dichlorinated pyrimidines, substitution generally occurs preferentially at the C4 position over the C2 position.[3][4][5]

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Mechanistic Rationale: The SNAr reaction is a foundational method for installing amine functionalities, which are crucial for establishing key interactions in the kinase hinge region. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., an amine) attacks the electron-deficient C4 carbon, transiently disrupting the ring's aromaticity to form a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atoms. In the subsequent step, aromaticity is restored by the expulsion of the chloride leaving group.

The choice of base is critical. A non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIPEA), is often employed to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile. Microwave irradiation can be a powerful tool to accelerate these reactions, particularly with less reactive amines or sterically hindered substrates.[6]

Detailed Protocol 1: Synthesis of 4-Anilino-2-tert-butyl-6-(propan-2-yl)pyrimidine

This protocol details the reaction of the starting material with aniline to produce a representative 4-anilino-pyrimidine derivative.

-

Materials:

-

2-tert-Butyl-4-chloro-6-(propan-2-yl)pyrimidine (1.0 eq)

-

Aniline (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous n-Butanol (or 2-Propanol)

-

Microwave reaction vial (10 mL) with stir bar

-

-

Procedure:

-

To a 10 mL microwave reaction vial, add 2-tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine (e.g., 228 mg, 1.0 mmol).

-

Add anhydrous n-butanol (5 mL) to dissolve the starting material.

-

Add aniline (112 mg, 1.2 mmol) followed by DIPEA (258 mg, 2.0 mmol) to the stirred solution.

-

Seal the vial tightly with a septum cap.

-

Place the vial in a microwave reactor. Irradiate the mixture at 140 °C for 30-60 minutes.

-

Rationale: Elevated temperatures are often necessary to overcome the activation energy for SNAr on chloropyrimidines.[6] Microwave heating provides rapid and uniform heating, significantly reducing reaction times compared to conventional oil baths.

-

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Work-up: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure product.

-

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry for constructing carbon-carbon and carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance.

Mechanistic Rationale: The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine C4-position and an aryl or heteroaryl group from a boronic acid or ester. The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final biaryl product.

For sterically hindered substrates, such as our 2,6-dialkylpyrimidine, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition and reductive elimination steps.[7][8]

Detailed Protocol 2: Synthesis of a 4-Aryl-2-tert-butyl-6-(propan-2-yl)pyrimidine

-

Materials:

-

2-tert-Butyl-4-chloro-6-(propan-2-yl)pyrimidine (1.0 eq)

-

Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

-

Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃·HBF₄) (10 mol%)

-

Potassium Fluoride (KF), spray-dried (3.0 eq)

-

Anhydrous 1,4-Dioxane

-

-

Procedure:

-

Inert Atmosphere: To an oven-dried flask under a nitrogen or argon atmosphere, add the 2-tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine (1.0 eq), arylboronic acid (1.5 eq), and spray-dried KF (3.0 eq).

-

Rationale: An inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst. KF is an effective base for activating the boronic acid while being compatible with many functional groups.[7]

-

-

Add Pd₂(dba)₃ (2.5 mol%) and P(t-Bu)₃·HBF₄ (10 mol%).

-

Add anhydrous 1,4-dioxane via syringe.

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

-

Work-up: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Mechanistic Rationale: While SNAr is effective for many amines, the Buchwald-Hartwig amination offers a powerful alternative, particularly for coupling less nucleophilic amines or when milder reaction conditions are required.[9][10] This palladium-catalyzed reaction has a catalytic cycle similar to the Suzuki coupling but is specifically for forming C-N bonds. A key advantage is its often superior regioselectivity compared to SNAr, especially with substrates that could potentially react at multiple positions.[11] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is critical for deprotonating the amine and facilitating the catalytic cycle.

Detailed Protocol 3: Synthesis of a 4-(Substituted anilino)-pyrimidine Derivative

-

Materials:

-

2-tert-Butyl-4-chloro-6-(propan-2-yl)pyrimidine (1.0 eq)

-

Substituted Aniline (e.g., 4-methoxyaniline) (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

-

Anhydrous Toluene

-

-

Procedure:

-

Inert Atmosphere: In a glovebox or under a nitrogen/argon atmosphere, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) to an oven-dried flask.

-

Rationale: XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for coupling aryl chlorides.[12]

-

-

Add anhydrous toluene and stir for 10 minutes to allow for pre-formation of the active Pd(0) catalyst.

-

Add the substituted aniline (1.2 eq), the 2-tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine (1.0 eq), and finally the NaOt-Bu (1.4 eq).

-

Stir the reaction mixture at 100 °C until the starting material is consumed (typically 2-16 hours), as monitored by LC-MS.

-

After cooling, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Work-up: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

-

Part II: Characterization and Data of Representative Compounds

Following synthesis and purification, the identity and purity of each compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The following table provides a summary of the expected products from the protocols described above.

| Compound ID | Synthetic Protocol | Structure | Molecular Formula | MW ( g/mol ) | Expected LC-MS [M+H]⁺ |

| SM-1 | Starting Material | 2-tert-Butyl-4-chloro-6-(propan-2-yl)pyrimidine | C₁₁H₁₇ClN₂ | 228.72 | 229.1 |

| P1-A | Protocol 1 (SNAr) | N-Phenyl-2-tert-butyl-6-(propan-2-yl)pyrimidin-4-amine | C₁₇H₂₃N₃ | 285.42 | 286.2 |

| P2-S | Protocol 2 (Suzuki) | 4-Phenyl-2-tert-butyl-6-(propan-2-yl)pyrimidine | C₁₇H₂₂N₂ | 254.37 | 255.2 |

| P3-B | Protocol 3 (B-H) | N-(4-methoxyphenyl)-2-tert-butyl-6-(propan-2-yl)pyrimidin-4-amine | C₁₈H₂₅N₃O | 315.45 | 316.2 |

Part III: Biological Evaluation

Target Kinase Rationale: Aurora Kinase Family

The 2,4-diaminopyrimidine and related 4-anilinopyrimidine scaffolds are well-established pharmacophores for inhibiting the Aurora kinase family (Aurora A, B, C).[1] These serine/threonine kinases are key regulators of mitosis, and their overexpression is linked to numerous cancers, making them attractive therapeutic targets. Therefore, compounds synthesized from the 2-tert-butyl-6-isopropylpyrimidine core, particularly those generated via Protocols 1 and 3, are prime candidates for screening against Aurora kinases.

Signaling Pathway Overview: Aurora Kinases in Mitosis

Aurora A is crucial for centrosome maturation and separation and the assembly of the bipolar spindle. Aurora B, a component of the chromosomal passenger complex (CPC), is essential for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Inhibition of these kinases leads to severe mitotic defects, such as monopolar spindles and cytokinesis failure, ultimately triggering apoptosis in cancer cells.

Detailed Protocol 4: In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to measure the kinase activity of Aurora A by quantifying the amount of ADP produced in the kinase reaction.

-

Materials:

-

Recombinant human Aurora A kinase

-

LRLRAtide substrate peptide

-

ATP (at Km concentration)

-

Synthesized inhibitor compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

White, opaque 384-well assay plates

-

-

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Kinase/Substrate Addition: Prepare a solution of Aurora A kinase and LRLRAtide substrate in kinase reaction buffer. Add this solution (e.g., 5 µL) to all wells except the "no enzyme" control.

-

Initiate Reaction: Prepare a solution of ATP in kinase reaction buffer. Add this solution (e.g., 5 µL) to all wells to start the kinase reaction.

-

Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

-

Stop Reaction & Detect ADP:

-

Add ADP-Glo™ Reagent (10 µL) to all wells to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent (20 µL) to all wells. This reagent converts the ADP produced into a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence of the plate using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Conclusion

The 2-tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine scaffold represents a highly valuable and synthetically tractable starting point for the development of novel kinase inhibitors. The strategic placement of bulky alkyl groups provides a framework for enhancing both selectivity and pharmacokinetic properties. The robust synthetic methodologies detailed herein—SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—offer a versatile toolkit for creating diverse chemical libraries. By combining these powerful synthetic strategies with targeted biological evaluation against relevant kinase families like the Aurora kinases, researchers are well-equipped to pursue the discovery of next-generation therapeutic agents.

References

-

Perin, N., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 439. [Link]

-

Waide, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry, 5(3), 267-72. [Link]

-

ResearchGate. (2020). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

-

Lee, K., et al. (2017). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Organic & Biomolecular Chemistry, 15(38), 8176-8181. [Link]

-

Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1064-1071. [Link]

-

Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry, 5(3), 267-72. [Link]

-

MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

-

Royal Society of Chemistry. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

PubMed. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. [Link]

-

Google Patents. (n.d.). US6844437B1 - Process for the production of tert-butyl (E)-(6-[2-[4-(4-flurophenyl)-6-isopropyl-2-[methyl(methylsufonyl)amino]pyrimidin-5-yl]vinyl]4R,6S)-2,2-dimethyl[6][13]dioxan-4-yl).

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

-

Wiley Online Library. (1983). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. [Link]

-

I.R.I.S. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. [Link]

-

ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

-

ACS Publications. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. [Link]

-

Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. [Link]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]

-

PubMed Central. (n.d.). tert-Butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate. [Link]

-

ChemRxiv. (2023). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. [Link]

-

Semantic Scholar. (2020). Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs. [Link]

-

MDPI. (2021). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. [Link]

-

BindingDB. (n.d.). PrimarySearch_ki. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Regioselective synthesis of 2,4,6-trisubstituted pyrimidines from 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine

An Application Guide to the Strategic Functionalization of a Privileged Pyrimidine Scaffold: Synthesis of 2,4,6-Trisubstituted Pyrimidines via C-4 Cross-Coupling Reactions

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleic acids and numerous FDA-approved therapeutics.[1][2] Its unique electronic properties, including its electron-deficient nature and ability to participate in hydrogen bonding and π-π interactions, make it a "privileged scaffold" for engaging with a wide array of biological targets.[1] Consequently, the development of robust and efficient synthetic methodologies to create diverse libraries of substituted pyrimidines is a critical endeavor for drug discovery programs.[3][4][5]

This application note provides a detailed guide for the regioselective synthesis of novel 2,4,6-trisubstituted pyrimidines using the strategically designed building block, 2-tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine . The inherent substitution pattern of this starting material, with sterically bulky alkyl groups at the C2 and C6 positions, directs synthetic transformations exclusively to the C4 position. This pre-defined regiochemistry eliminates the formation of isomeric mixtures, a common challenge in pyrimidine chemistry, thereby simplifying synthesis and purification.[6][7]

We will detail field-proven protocols for two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.[8][9] These methods allow for the introduction of a vast range of aryl, heteroaryl, and amine functionalities, respectively, providing a direct route to novel and diverse chemical matter for screening and lead optimization.

Chemical Principles: Leveraging Inherent Regioselectivity

The reactivity of halogenated pyrimidines in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions is well-established, with the general order of reactivity being C4(6) > C2.[7] In our chosen substrate, 2-tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine , the C2 and C6 positions are already occupied by stable, sterically demanding alkyl groups. This leaves the C4-chloro substituent as the sole reactive site for functionalization.

The electron-deficient character of the pyrimidine ring makes the C4-Cl bond highly susceptible to oxidative addition by a low-valent palladium catalyst, which is the initial, rate-determining step in both Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.[7][10] The bulky tert-butyl and isopropyl groups flanking the nitrogen atoms may also provide a degree of steric shielding, further ensuring that reactivity is channeled exclusively through the C4 position. This guide leverages this inherent and absolute regioselectivity to build molecular complexity in a controlled and predictable manner.

Protocol 1: Suzuki-Miyaura C-C Coupling for Aryl and Heteroaryl Diversification

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl halides and boronic acids or their esters.[11][12] For the arylation of the C4-chloro position, a palladium catalyst, a suitable base, and an appropriate solvent system are required. Microwave irradiation can significantly accelerate this transformation, reducing reaction times from hours to minutes.[11][13]

Detailed Step-by-Step Protocol

-

Vessel Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine (1.0 mmol, 212.7 mg).

-

Reagent Addition: Add the desired aryl or heteroaryl boronic acid (1.2 mmol), sodium carbonate (2.0 mmol, 212.0 mg), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg).

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

-

Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5 minutes. Maintaining an inert atmosphere is critical for catalytic activity.

-

Reaction: Place the vial in a microwave reactor and heat to 120 °C for 15-30 minutes. Alternatively, for conventional heating, place the vial in a preheated oil bath at 100 °C and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2,4,6-trisubstituted pyrimidine.

Representative Data and Troubleshooting

| Entry | Boronic Acid (R-B(OH)₂) | Method | Yield (%) | Notes |

| 1 | Phenylboronic acid | MW, 20 min | 92 | Electron-neutral, high yield. |

| 2 | 4-Methoxyphenylboronic acid | MW, 15 min | 95 | Electron-donating group, very fast. |

| 3 | 4-Trifluoromethylphenylboronic acid | MW, 30 min | 85 | Electron-withdrawing group, slightly slower. |

| 4 | 2-Methylphenylboronic acid | Conventional, 8 h | 78 | Steric hindrance reduces yield. Harsher conditions may be needed.[8] |

| 5 | 3-Pyridylboronic acid | MW, 25 min | 88 | Heteroaromatic coupling is efficient. |

Troubleshooting:

-

Low Yield: Ensure all reagents are dry and solvents are properly degassed. The palladium catalyst is sensitive to air and moisture. Consider screening alternative catalysts (e.g., PdCl₂(dppf)) or bases (e.g., K₃PO₄).

-

Debromination/Dechlorination: If starting from a bromo- or other halo-pyrimidine, debromination can be a side reaction. Using milder conditions or a different catalyst/ligand combination can mitigate this.[14] For our chloro-substrate, dechlorination is less common but possible with extended reaction times.

Protocol 2: Buchwald-Hartwig C-N Coupling for Amine Diversification

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with primary or secondary amines.[15][16] The amination of aryl chlorides typically requires more robust catalytic systems, often involving bulky, electron-rich phosphine ligands, to facilitate the challenging oxidative addition step.[9][17]

Sources

- 1. ijsat.org [ijsat.org]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. mdpi.com [mdpi.com]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]

- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. hammer.purdue.edu [hammer.purdue.edu]

Derivatization of 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine for biological screening

Application Note & Protocol

Topic: Derivatization of 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2][3][4][5] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[1][2] This inherent biocompatibility, coupled with its versatile chemical reactivity, makes the pyrimidine nucleus an attractive starting point for the development of novel therapeutic agents.[4] Pyrimidine derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antiviral, antimicrobial, and cardiovascular agents.[2][3][4]

The subject of this guide, 2-tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine, is a strategically designed scaffold for library synthesis. The chlorine atom at the C4-position serves as a versatile leaving group, amenable to a variety of derivatization reactions. The bulky tert-butyl and isopropyl groups at the C2 and C6 positions, respectively, provide steric hindrance that can influence the conformation of the final molecule and its interaction with biological targets. Furthermore, these lipophilic groups can enhance membrane permeability, a crucial property for drug candidates.

This document provides a comprehensive guide to the derivatization of this pyrimidine scaffold, with a focus on generating a diverse library of compounds for biological screening. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for two key derivatization strategies, and discuss the subsequent steps for characterization and screening.

Chemical Principles of Derivatization

The primary route for the derivatization of 2-tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine is through the displacement of the C4-chloro substituent. The electron-withdrawing nature of the two ring nitrogens renders the pyrimidine ring electron-deficient, making the carbon atoms, particularly at the C2, C4, and C6 positions, susceptible to nucleophilic attack.[6][7] The chlorine atom at C4 is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is the most direct method for introducing a wide range of functional groups at the C4 position. This reaction typically proceeds via a two-step addition-elimination pathway.[8] A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride ion.

The choice of nucleophile is critical for generating a chemically diverse library. A variety of nitrogen, oxygen, and sulfur-based nucleophiles can be employed. The steric bulk of the tert-butyl and isopropyl groups on the pyrimidine core may necessitate more forcing reaction conditions (e.g., higher temperatures, microwave irradiation) for sterically hindered nucleophiles.[8]

Palladium-Catalyzed Cross-Coupling Reactions

An alternative and powerful strategy for C-C and C-N bond formation involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[9][10] These methods have revolutionized the synthesis of complex biaryl and amino-heterocyclic compounds.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyrimidine core and various aryl or heteroaryl boronic acids or esters.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond between the pyrimidine and a wide range of primary and secondary amines, including those that are poor nucleophiles under standard SNAr conditions.

These cross-coupling reactions offer a broader substrate scope and often proceed under milder conditions than traditional SNAr reactions, making them highly valuable for library synthesis.[9]

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[11][12][13] Chloropyrimidines and their derivatives should be handled as potentially hazardous compounds. Consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: SNAr Derivatization with Amines